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molecular formula C7H13N B1615353 Bicyclo[2.2.1]heptan-1-amine CAS No. 21245-51-2

Bicyclo[2.2.1]heptan-1-amine

Cat. No. B1615353
M. Wt: 111.18 g/mol
InChI Key: VUFQYRAKSQTZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06420503B1

Procedure details

Into a dry 500 ml round bottom flask equipped with a magnetic stirrer, condenser and an addition funnel was added 75 ml of dry distilled tetrahydrofuran, 32 g (0.41 moles) of pyridine and 50 g (0.41 moles) of norbornyl amine. The reaction mixture was cooled to 0° C. To the mixture was added via the additional funnel 47 g (0.41 moles) of methanesulfonyl chloride and the reaction mixture was stirred overnight. The reaction mixture was filtered to remove the pyridinium hydrochloride salt and the filtrate was rotovaped to remove tetrahydrofuran, resulting in a solid. The solid was dissolved in diethylether, and the resulting solution was extracted several times with deionized water. After treating with decolorizing carbon and drying over anhydrous sodium sulfate, the solution was filtered and the solvent was removed by rotary evaporation. The solid product was recrystallized from toluene and dried under reduced pressure in 76% yield, mp 60-62° C. The product was identified by 1H and 13C NMR and IR spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1C[CH2:4][CH2:3][CH2:2]1.[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C12(N)CC(CC1)CC2.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>C(OCC)C>[CH:3]12[CH2:4][CH:8]([CH:7]=[CH:2]1)[CH2:9][CH:10]2[CH2:11][NH:6][S:21]([CH3:20])(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
32 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 g
Type
reactant
Smiles
C12(CCC(CC1)C2)N
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a dry 500 ml round bottom flask equipped with a magnetic stirrer, condenser and an addition funnel
ADDITION
Type
ADDITION
Details
was added 75 ml
CUSTOM
Type
CUSTOM
Details
of dry
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the pyridinium hydrochloride salt
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
resulting in a solid
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted several times with deionized water
ADDITION
Type
ADDITION
Details
After treating with decolorizing carbon
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The solid product was recrystallized from toluene
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure in 76% yield, mp 60-62° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C12C(CC(C=C1)C2)CNS(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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